N~1~-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride

Medicinal Chemistry Organic Synthesis Compound Management

Generic arylglycinamide analogs fail to replicate the precise halogen-bonding and reactivity profiles required for rigorous SAR campaigns. N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride eliminates this variability by delivering a defined 4-bromo-2-fluorophenyl scaffold. • Primary amine handle for amide coupling and derivatization • Aryl bromide enables Suzuki, Buchwald-Hartwig, and other cross-coupling chemistries • Hydrochloride salt ensures consistent solubility and ease of handling Supplied with full QC documentation; exclusively for R&D.

Molecular Formula C8H9BrClFN2O
Molecular Weight 283.52 g/mol
CAS No. 1147207-13-3
Cat. No. B1439590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~1~-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride
CAS1147207-13-3
Molecular FormulaC8H9BrClFN2O
Molecular Weight283.52 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)NC(=O)CN.Cl
InChIInChI=1S/C8H8BrFN2O.ClH/c9-5-1-2-7(6(10)3-5)12-8(13)4-11;/h1-3H,4,11H2,(H,12,13);1H
InChIKeyXOCYKITZFXRANF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement and Selection Guide for N~1~-(4-Bromo-2-fluorophenyl)glycinamide Hydrochloride (CAS 1147207-13-3)


N~1~-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride (CAS 1147207-13-3) is a halogenated arylglycinamide derivative with the molecular formula C8H9BrClFN2O and a molecular weight of 283.52 g/mol [1]. It is an organic building block characterized by a 4-bromo-2-fluorophenyl group attached to a glycinamide moiety, and it is supplied as a hydrochloride salt for enhanced handling and solubility . This compound is strictly intended for research and development purposes, serving as a versatile intermediate in medicinal chemistry and organic synthesis .

The Critical Role of the 4-Bromo-2-Fluorophenyl Moiety and Salt Form in Experimental Reproducibility


Substituting N~1~-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride with a generic arylglycinamide is not recommended for scientific protocols requiring specific halogenation patterns or salt forms. The presence and position of both bromine and fluorine atoms on the phenyl ring are critical for downstream chemical reactivity and potential biological interactions, which cannot be replicated by analogs with different halogen substitutions (e.g., chloro instead of bromo) or by the free base form . Furthermore, the hydrochloride salt offers distinct advantages in solubility and physical form over its free base counterpart, impacting experimental workflow and formulation .

Quantitative Differentiation of N~1~-(4-Bromo-2-fluorophenyl)glycinamide Hydrochloride vs. Closest Analogs


Hydrochloride Salt Form vs. Free Base: Differentiated Physicochemical Properties

The hydrochloride salt of N~1~-(4-Bromo-2-fluorophenyl)glycinamide demonstrates a distinct molecular profile compared to its free base counterpart (CAS 1017022-11-5) [1]. Specifically, the salt has a higher molecular weight (283.52 g/mol) and an increased hydrogen bond donor count (3) relative to the free base (247.06 g/mol and 2 H-bond donors, respectively), which directly influences its solid-state properties and solubility [2].

Medicinal Chemistry Organic Synthesis Compound Management

Halogen Substitution Pattern: 4-Bromo-2-Fluoro vs. 4-Bromophenyl Analogs

The presence of a fluorine atom at the 2-position of the phenyl ring distinguishes N~1~-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride from analogs lacking this substituent, such as N1-(4-Bromophenyl)glycinamide (CAS 325852-86-6) . This structural difference results in a higher molecular weight (283.52 g/mol vs. 229.07 g/mol) and altered electronic and steric properties, which are known to influence target binding affinity and metabolic stability in biological systems [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Purity Specifications for Reliable Research Outcomes

Procurement from reputable suppliers ensures a specified purity level for N~1~-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride. Vendors such as Leyan and ChemSrc report a purity of 98% , while others specify a minimum of 95% . This level of purity is essential for generating reliable and reproducible data, particularly when compared to lower-purity or uncharacterized analogs.

Analytical Chemistry Quality Control Compound Procurement

Recommended Research Applications for N~1~-(4-Bromo-2-fluorophenyl)glycinamide Hydrochloride


Medicinal Chemistry as a Halogenated Building Block

This compound is ideal for medicinal chemistry programs synthesizing novel chemical entities that require a 4-bromo-2-fluorophenyl moiety. Its unique halogenation pattern can be leveraged to explore structure-activity relationships (SAR) around this specific core, as the bromine and fluorine atoms can participate in halogen bonding or be used for further synthetic elaboration .

Organic Synthesis as a Versatile Intermediate

The compound serves as a valuable intermediate in multi-step organic syntheses. The presence of a primary amine on the glycinamide portion provides a reactive handle for amide coupling or other derivatizations, while the aryl bromide allows for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings .

Biochemical Assay Development and Screening

Its defined structure and high purity make it suitable for inclusion in biochemical screening libraries. While direct biological activity data for this specific compound is not yet established in the public domain, it can be used to probe novel targets or as a control compound in assays involving arylglycinamide derivatives .

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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